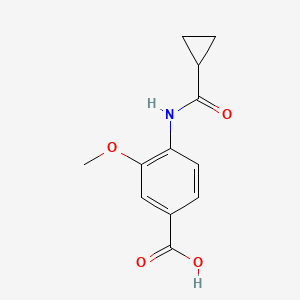![molecular formula C15H15N3O B7628731 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)
5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile, also known as DMOP, is a chemical compound that has been widely studied for its potential therapeutic applications. DMOP belongs to the class of pyridazine derivatives, which have shown promising results in various fields of research, including cancer treatment and neuroprotection.
作用机制
The mechanism of action of 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. This compound has also been shown to inhibit the JAK/STAT pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the expression of various genes involved in cancer cell survival and proliferation. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
实验室实验的优点和局限性
5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to have low toxicity and good stability, making it a suitable compound for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile. One area of interest is the development of this compound analogs with improved efficacy and bioavailability. Another area of interest is the investigation of the potential use of this compound as a neuroprotective agent for various neurological disorders. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in cancer treatment.
合成方法
5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 5,6-dimethyl-2-(3-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile, which is then further reacted with ammonium acetate to yield this compound.
科学研究应用
5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is cancer treatment, where this compound has shown promising results as an anti-tumor agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
属性
IUPAC Name |
5,6-dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-5-4-6-13(7-10)9-18-15(19)14(8-16)11(2)12(3)17-18/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRLKESFLOAZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=C(C(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)




![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)




![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)
